

methyl oleate basic introduction and discovery

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Compound Focus: Methyl Oleate

CAS No.: 112-62-9

Cat. No.: S626993

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Methyl Oleate: A Technical Introduction

Methyl oleate (chemical name: 9-octadecenoic acid methyl ester) is a fatty acid methyl ester (FAME) derived from oleic acid. It is a clear, transparent oily liquid at room temperature with a density of 0.8739 g/cm³ at 20°C [1].

Its **amphiphilic molecular structure**, featuring a long hydrocarbon chain and a polar ester group, underpins its utility as a solvent, penetration enhancer, and component in lipid-based drug delivery systems. The cis-configured double bond makes it susceptible to oxidation, which is a critical consideration for formulation stability [1].

The table below summarizes its key physical and chemical parameters [1].

Property	Value / Description
Chemical Name	(Z)-Methyl octadec-9-enoate
CAS Registry Number	112-62-9
Appearance	Clear, transparent oily liquid
Density (20°C)	0.8739 g/cm ³
Melting Point	-19.9 °C

Property	Value / Description
Boiling Point (atmospheric)	351.4 °C (with thermal decomposition)
Refractive Index	1.452 - 1.454
Lipophilicity (log P)	~7.3 (immiscible with water)
Solubility	Miscible with alcohols, ethers, and hydrocarbon solvents
Stability	Relatively stable, but double bond prone to oxidative degradation

Synthesis and Production Methodologies

Methyl oleate is primarily produced via the esterification of oleic acid with methanol. Researchers have optimized various catalytic and engineering approaches for efficiency and scalability.

Enzymatic Synthesis Protocol

Lipase-catalyzed synthesis offers a green, selective route under mild conditions. The following optimized protocol is adapted from a recent study [1].

- **Reaction Setup:** Perform the reaction under **solvent-free conditions** in a baffled Erlenmeyer flask on a 50 mL scale.
- **Reagents:** Oleic acid and methanol.
- **Optimal Molar Ratio:** Use a **methanol to oleic acid molar ratio of 1.5:1**. An equimolar (1:1) ratio yields only about 74% conversion, while the 50% molar excess drives conversion to **99%** [1].
- **Catalyst:** Lipase enzyme. An enzyme loading of **0.25 - 0.75 wt%** (relative to total substrates) is effective. Higher loadings increase the initial reaction rate, but equilibrium conversions are typically reached within **24 hours** for all doses tested [1].
- **Conditions:** Incubate the reaction mixture in a shaking incubator at **55°C and 170 rpm** [1].
- **By-Product Removal:** To shift the equilibrium towards product formation, remove water. This can be achieved by adding activated **3 Å molecular sieves** (dried at 250°C for 16 h prior to use) to the reaction mixture. Alternatively, bubbling with inert gas (N₂) or applying a mild vacuum can be effective [1].

- **Reaction Monitoring:** Monitor reaction progress by titrating the residual free fatty acid in periodically taken samples over 48 hours [1].

Advanced Reactor Technology for Scale-Up

For large-scale, industrial production, innovative reactor designs like **Hydrodynamic Cavitation Reactors (HCRs)** can significantly intensify the process. One study using palm fatty acid distillate (PFAD) with a solid acid catalyst (Amberlyst-15) achieved an **89.76 wt% methyl ester purity** and an **82.48 wt% biodiesel yield** [2].

- **Optimal HCR Parameters:**
 - **Methanol:** 9 wt% (molar ratio of methanol to oil of ~4:1)
 - **Circulation Time:** 133 minutes
 - **Rotor Speed:** 2000 rpm [2]

This technology enhances mass and heat transfer, leading to faster reaction rates and reduced energy consumption compared to conventional stirred tanks [2].

Analysis and Quantification

Robust analytical methods are essential for quality control and research. Gas Chromatography (GC) is the standard technique for quantifying **methyl oleate** and related fatty acids.

Validated GC-FID Method for Fatty Acid Analysis

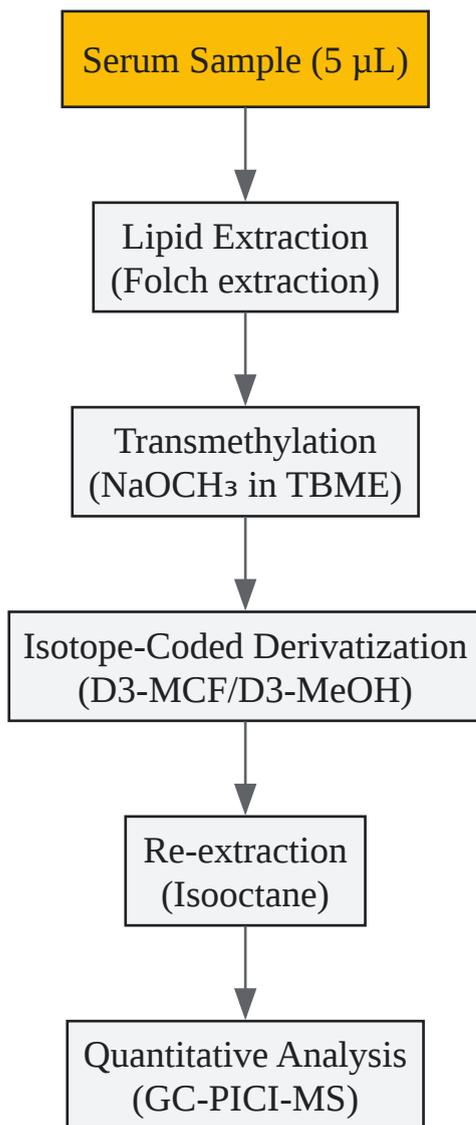
This method is suitable for the routine analysis of oleic acid and its related fatty acids, as found in pharmacopeial materials [3].

- **Instrumentation:** Gas Chromatograph with Flame Ionization Detection (GC-FID).
- **Column:** **DB-FFAP capillary column** (nitroterephthalic acid modified polyethylene glycol), 30 m × 0.32 mm internal diameter [3].
- **Sample Preparation:** This method is **derivatization-free**, meaning fatty acids are analyzed directly without conversion to methyl esters, simplifying the workflow [3].
- **Performance:** The method can separate 15 fatty acids with a total run time of **20 minutes**. It has been validated for specificity, linearity, precision, accuracy, sensitivity, and robustness [3].

Advanced GC-MS Method for Complex Matrices

For complex biological matrices like human serum, a more specialized GC-MS method can be employed. This method specifically targets **esterified fatty acids** (like those in phospholipids and triglycerides) and includes a robust quantification scheme [4].

The workflow for this precise analysis involves several key steps to ensure accuracy, which can be visualized as follows:



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Workflow for GC-MS analysis of esterified fatty acids, incorporating isotope-coded internal standards for high quantification accuracy [4].

- **Transmethylation:** The extracted lipids undergo base-catalyzed (sodium methoxide) transmethylation in tert-butyl methyl ether to convert them to FAMES. This step is efficient for major esterified lipids but does not affect free fatty acids or sphingolipids [4].
- **Isotope-Coded Derivatization:** To correct for matrix effects and instrument drift, internal standards are prepared using a deuterated reagent (D3-methyl chloroformate). This allows for highly accurate quantification [4].
- **Analysis:** The final analysis is performed using GC with Positive Ion Chemical Ionization (PICl) and Selected Ion Monitoring (SIM) [4].

Applications in Pharmaceutical and Biotechnological Research

Beyond its use as a solvent or excipient, **methyl oleate** plays a functional role in advanced bioprocessing and fermentation.

- **Enhancing Fermentation Titters:** In the production of **Echinocandin B** (a key precursor for the antifungal drug Anidulafungin), **methyl oleate** was identified as the optimal carbon source. It promoted a beneficial mycelial pellet morphology and increased the intracellular concentration of L-threonine, a crucial precursor amino acid. This dual effect led to a fermentation titer of **2133 ± 50 mg/L**, doubling the output compared to using mannitol. Combining **methyl oleate** with talcum powder to further control morphology boosted the titer to **3148 ± 100 mg/L** [1].
- **Gene Expression Modulation:** In the lipolytic yeast *Yarrowia lipolytica*, **methyl oleate** serves as both a carbon source and an **inducer for the LIP2 gene**, which encodes an extracellular lipase. Studies using a bioreactor showed that low concentrations of **methyl oleate** can maximize LIP2 induction, leading to high lipase activity (1300 U/mL) in the culture supernatant. This highlights its utility in regulating expression in microbial systems for enzyme production [1].

Key Takeaways

- **Versatile Molecule:** **Methyl oleate** is a commercially significant ester with valuable properties as a solvent, excipient, and bioprocessing agent.
- **Sustainable Synthesis:** Enzymatic catalysis and advanced reactor engineering (HCR) provide efficient, scalable, and greener synthesis pathways.

- **Analytical Rigor:** Well-established GC methods (GC-FID and GC-MS) enable precise quantification and quality control, essential for pharmaceutical applications.
- **Functional Biotech Role:** It demonstrates key functional roles in industrial biotechnology, from improving antibiotic fermentation to regulating gene expression in microbial hosts.

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